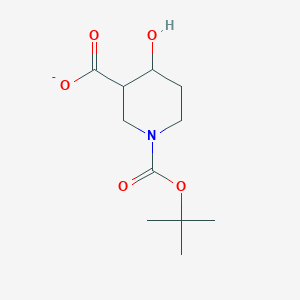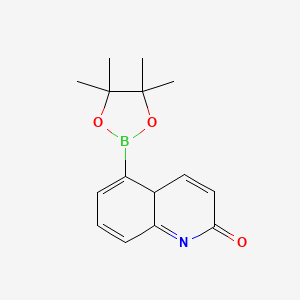
myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) is a chemical compound derived from myo-inositol, a naturally occurring carbohydrateIt is widely distributed in plants, particularly in seeds and grains, where it serves as a storage form of phosphorus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) typically involves the phosphorylation of myo-inositol. This process can be achieved through various methods, including enzymatic and chemical phosphorylation. Enzymatic phosphorylation often utilizes phytases, which are enzymes that catalyze the hydrolysis of phytic acid . Chemical phosphorylation can involve the use of phosphorus oxychloride or other phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of phytic acid from plant sources, followed by its conversion to the potassium salt form. This process typically includes steps such as extraction, purification, and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis reactions are catalyzed by phytases, leading to the sequential removal of phosphate groups . Dephosphorylation can also occur under acidic or alkaline conditions.
Common Reagents and Conditions: Common reagents used in these reactions include phytases, acids, and bases. For example, phytases catalyze the hydrolysis of phytic acid, while acids and bases can facilitate dephosphorylation .
Major Products Formed: The major products formed from these reactions include lower inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol trisphosphate .
Aplicaciones Científicas De Investigación
myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying phosphorylation and dephosphorylation processes . In biology, it is studied for its role in cellular signaling and regulation . In medicine, it has been investigated for its potential anticancer properties and its ability to modulate insulin resistance . In industry, it is used as an additive in animal feed to enhance nutrient absorption .
Mecanismo De Acción
The mechanism of action of myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) involves its interaction with various molecular targets and pathways. It acts as a phosphate donor in phosphorylation reactions and participates in cellular signaling pathways . It also has antioxidant properties and can chelate metal ions, which may contribute to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other inositol phosphates, such as inositol pentakisphosphate, inositol tetrakisphosphate, and inositol trisphosphate . These compounds share a similar structure but differ in the number of phosphate groups attached to the inositol ring.
Uniqueness: myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), potassium salt (1:2) is unique due to its high phosphate content and its ability to participate in multiple biochemical processes. Its stability and abundance in nature also make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H18K2O24P6 |
|---|---|
Peso molecular |
738.23 g/mol |
InChI |
InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);; |
Clave InChI |
JALMYICHFPMRFH-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)




![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)

![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)

![(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone](/img/structure/B12354921.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
![11-Benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]tridec-3-en-8-one](/img/structure/B12354942.png)

